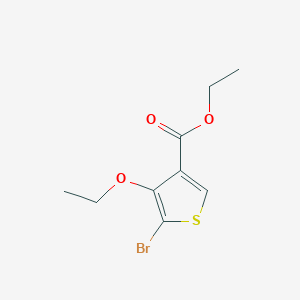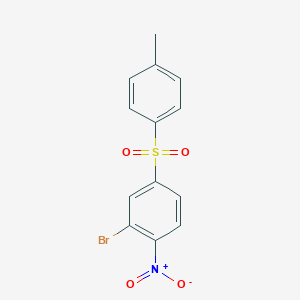![molecular formula C29H28ClN2+ B15089932 Isoquinolinium, 2,2'-[(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis-, dichloride CAS No. 648409-15-8](/img/structure/B15089932.png)
Isoquinolinium, 2,2'-[(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis-, dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinolinium, 2,2’-[(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis-, dichloride is a quaternary ammonium compound It is characterized by the presence of isoquinolinium moieties linked through a 2,4,6-trimethyl-1,3-phenylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolinium, 2,2’-[(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis-, dichloride typically involves the reaction of isoquinoline with a suitable alkylating agent, such as 2,4,6-trimethylbenzyl chloride, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane, with the addition of a base such as sodium hydroxide to facilitate the alkylation process. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. The use of automated systems for reagent addition and product isolation further enhances the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Isoquinolinium, 2,2’-[(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis-, dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoquinolinium derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center, where nucleophiles such as halides or thiolates replace the chloride ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium thiolate in dimethyl sulfoxide.
Major Products Formed
Oxidation: Isoquinolinium N-oxides.
Reduction: Reduced isoquinolinium derivatives.
Substitution: Isoquinolinium thiolates.
Applications De Recherche Scientifique
Isoquinolinium, 2,2’-[(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis-, dichloride has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Investigated for its potential antimicrobial properties, particularly against Gram-positive bacteria.
Medicine: Explored as a potential drug candidate for the treatment of certain neurological disorders due to its ability to interact with neurotransmitter receptors.
Industry: Utilized in the development of advanced materials, such as ionic liquids and conductive polymers.
Mécanisme D'action
The mechanism of action of Isoquinolinium, 2,2’-[(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis-, dichloride involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity by inserting itself into the lipid bilayer, leading to increased permeability and cell lysis. Additionally, it can bind to specific protein targets, altering their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinolinium, 1,2,3,4-tetrahydro-2-(3-hydroxypropyl)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-, chloride: Similar in structure but with different substituents, leading to distinct chemical and biological properties.
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Shares the 2,4,6-trimethylphenyl group but differs in the core structure, resulting in different reactivity and applications.
Uniqueness
Isoquinolinium, 2,2’-[(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis-, dichloride is unique due to its specific structural arrangement, which imparts distinct physicochemical properties and biological activities. Its ability to act as a phase transfer catalyst and its potential antimicrobial properties set it apart from other similar compounds.
Propriétés
Numéro CAS |
648409-15-8 |
|---|---|
Formule moléculaire |
C29H28ClN2+ |
Poids moléculaire |
440.0 g/mol |
Nom IUPAC |
2-[[3-(isoquinolin-2-ium-2-ylmethyl)-2,4,6-trimethylphenyl]methyl]isoquinolin-2-ium;chloride |
InChI |
InChI=1S/C29H28N2.ClH/c1-21-16-22(2)29(20-31-15-13-25-9-5-7-11-27(25)18-31)23(3)28(21)19-30-14-12-24-8-4-6-10-26(24)17-30;/h4-18H,19-20H2,1-3H3;1H/q+2;/p-1 |
Clé InChI |
POMZSIUDTHEEJJ-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C(C(=C1C[N+]2=CC3=CC=CC=C3C=C2)C)C[N+]4=CC5=CC=CC=C5C=C4)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


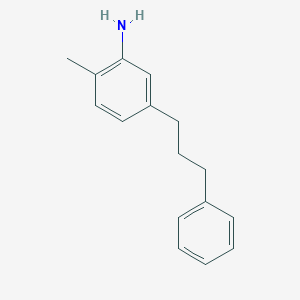

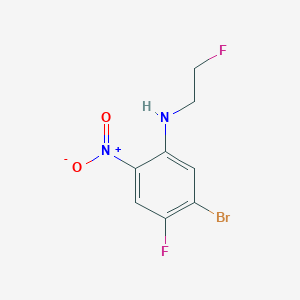
![3-[3-Chloro-4-(trifluoromethoxy)phenoxy]azetidine](/img/structure/B15089876.png)
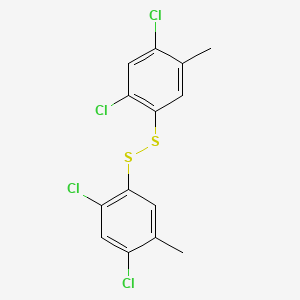
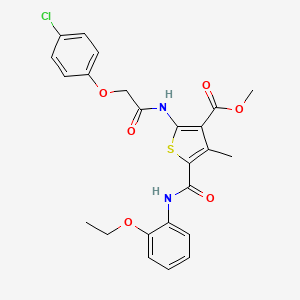

![{2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethyl}dimethylamine](/img/structure/B15089890.png)

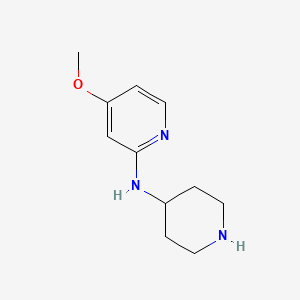
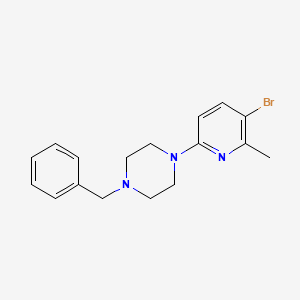
![3-Methyl-3,10-dihydropyrrolo[3,2-a]carbazole](/img/structure/B15089908.png)
